molecular formula C11H14O2 B8617924 3,5-Dimethylphenylmethyl acetate CAS No. 5159-42-2

3,5-Dimethylphenylmethyl acetate

Cat. No. B8617924
M. Wt: 178.23 g/mol
InChI Key: OWPUBPCQWJIARX-UHFFFAOYSA-N
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Patent
US06768023B2

Procedure details

Mesitylene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.2 mmol), and acetic acid (1 ml) were placed in a flask and were stirred at 60° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that 3,5-dimethylbenzaldehyde oxime, 3,5-dimethylbenzaldehyde, 3,5-dimethylbenzonitrile, and 3,5-dimethylphenylmethyl acetate were formed in yields of 61%, 3%, 4%, and less than 1%, respectively.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=C(C)C=C(C)C=1.N([O:12][C:13](C)(C)[CH3:14])=O.ON1C(=O)C2=CC=CC=C2C1=O.CC1C=C(C=C(C)C=1)C=NO.[CH3:40][C:41]1[CH:42]=[C:43]([CH:46]=[C:47]([CH3:49])[CH:48]=1)[CH:44]=[O:45].CC1C=C(C=C(C)C=1)C#N>C(O)(=O)C>[C:13]([O:45][CH2:44][C:43]1[CH:46]=[C:47]([CH3:49])[CH:48]=[C:41]([CH3:40])[CH:42]=1)(=[O:12])[CH3:14]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
1 mmol
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
0.2 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=NO)C=C(C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=O)C=C(C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C#N)C=C(C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
were stirred at 60° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)OCC1=CC(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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